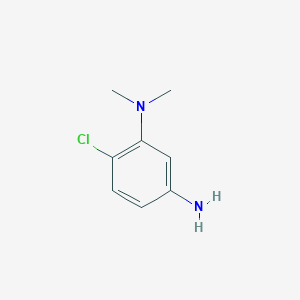

6-chloro-N1,N1-dimethylbenzene-1,3-diamine

Description

Significance as a Chemical Scaffold and Synthetic Building Block

The significance of 6-chloro-N1,N1-dimethylbenzene-1,3-diamine lies in its function as a chemical scaffold. cymitquimica.com A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The distinct functional groups on this diamine derivative allow for selective chemical transformations, enabling the systematic development of new molecules. It is frequently used as a starting material or intermediate in the synthesis of complex compounds and specialty chemicals. cymitquimica.com

Overview of its Role in Advanced Organic Synthesis

Scope of Academic Research Focus on this Benzene-1,3-diamine Derivative

Academic research involving this compound appears to be centered on its utility as a versatile reagent for laboratory-scale synthesis. cymitquimica.com The compound is primarily available for research purposes, indicating its role in the exploratory phases of drug discovery and materials science. The focus of such research is likely on investigating new synthetic routes to novel compounds and exploring the reactivity of this substituted diamine. However, extensive, detailed studies focusing specifically on the reaction mechanisms and broad applications of this compound are not widely represented in readily accessible scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-N,3-N-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPDSSVIPHINAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro N1,n1 Dimethylbenzene 1,3 Diamine and Its Derived Structures

Direct Synthesis Approaches to 6-chloro-N1,N1-dimethylbenzene-1,3-diamine

Direct synthetic routes to this compound are not extensively reported in the scientific literature. However, plausible pathways can be postulated based on the synthesis of similar substituted phenylenediamines.

Precursor Identification and Starting Materials

The synthesis of this compound would logically commence from readily available chlorinated nitroaromatics. The selection of the initial precursor is critical as it dictates the sequence of subsequent functional group transformations. Two primary starting materials are proposed:

4-Chloro-1,3-dinitrobenzene: This compound serves as a versatile precursor, containing the chloro-substituent and two nitro groups that can be sequentially or simultaneously reduced.

4-Chloro-3-nitroaniline (B51477): This precursor already possesses one of the amino functionalities, simplifying the synthetic sequence.

The choice between these precursors would depend on factors such as commercial availability, cost, and the desired selectivity in the subsequent reaction steps.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Chloro-1,3-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | Contains the chloro group and two nitro groups for further manipulation. |

| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Possesses a primary amine and a nitro group, allowing for differential reactivity. |

Reaction Pathways and Synthetic Routes

Two principal synthetic pathways can be envisaged for the preparation of this compound.

Route A: Commencing with 4-Chloro-1,3-dinitrobenzene

This route involves a multi-step process:

Selective Reduction: The initial step would be the selective reduction of one nitro group of 4-chloro-1,3-dinitrobenzene to yield 4-chloro-3-nitroaniline. This can be achieved using reagents such as sodium sulfide (B99878) or stannous chloride, which are known for their ability to selectively reduce one nitro group in the presence of another.

N,N-Dimethylation: The resulting 4-chloro-3-nitroaniline would then undergo N,N-dimethylation of the primary amino group. Common methylating agents for this transformation include dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Care must be taken to control the reaction conditions to avoid quaternization of the resulting tertiary amine.

Final Reduction: The remaining nitro group in the intermediate, 4-chloro-N,N-dimethyl-3-nitroaniline, is then reduced to a primary amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using metal/acid combinations like tin and hydrochloric acid.

Route B: Commencing with 4-Chloro-3-nitroaniline

This pathway offers a more direct approach:

N,N-Dimethylation: The primary amino group of 4-chloro-3-nitroaniline can be directly dimethylated using a suitable methylating agent as described in Route A. This would yield 4-chloro-N,N-dimethyl-3-nitroaniline.

Reduction: The subsequent reduction of the nitro group to a primary amine would lead to the final product, this compound. The reduction methods would be similar to those employed in the final step of Route A.

A variation of these routes could involve the initial synthesis of 4-chloro-1,3-diaminobenzene from 4-chloro-1,3-dinitrobenzene, followed by a challenging selective N,N-dimethylation of one of the amino groups. Achieving high selectivity in this step would be difficult due to the similar reactivity of the two primary amino groups.

Optimization Strategies for Yield and Selectivity

Optimizing the synthesis of this compound would focus on maximizing the yield and purity of the final product while minimizing side reactions.

| Reaction Step | Key Parameters for Optimization |

| Selective Reduction | Reducing Agent: The choice of reducing agent is crucial for selectivity. Reaction Temperature and Time: Careful control of these parameters can prevent over-reduction. Stoichiometry: Precise control of the amount of reducing agent is necessary. |

| N,N-Dimethylation | Methylating Agent: The reactivity of the methylating agent (e.g., dimethyl sulfate vs. methyl iodide) can influence the reaction rate and side products. Base: The choice and amount of base are critical to deprotonate the amine and prevent quaternization. Solvent: The polarity of the solvent can affect the reaction rate and selectivity. |

| Final Reduction | Catalyst: For catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and catalyst loading can impact the reaction efficiency. Hydrogen Pressure and Temperature: These parameters need to be optimized for complete reduction without promoting side reactions. Acid/Metal System: For metal/acid reductions, the choice of metal and acid concentration is important. |

Derivatization Strategies Utilizing the this compound Core

The structure of this compound offers two distinct sites for chemical modification: the primary amine and the dimethylamino moiety.

Reactions at the Primary Amine Position

The primary amino group is the more reactive site for many electrophilic substitution and condensation reactions.

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction can be used to introduce a wide variety of functional groups.

Alkylation: While challenging to control, the primary amine can be further alkylated using alkyl halides. This can lead to the formation of secondary or tertiary amines.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

Schiff Base Formation: Condensation with aldehydes or ketones will yield Schiff bases (imines), which can be further reduced to secondary amines.

Functionalization at the Dimethylamino Moiety

The dimethylamino group is generally less reactive than the primary amine. However, it can still participate in certain reactions.

Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Quaternization: Reaction with strong alkylating agents can lead to the formation of a quaternary ammonium (B1175870) salt.

Electrophilic Aromatic Substitution: The dimethylamino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, in the case of this compound, the substitution pattern will be influenced by the directing effects of all three substituents on the benzene (B151609) ring.

Transformations Involving the Chloro Substituent

The chloro substituent on the aromatic ring of this compound is a key functional group that can be modified through various reactions, most notably through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in creating more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. While specific literature on this exact compound is limited, the principles of these reactions are well-established for a wide range of aryl chlorides.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would replace the chloro group with an aryl, heteroaryl, or alkyl group. A plausible reaction scheme would utilize a catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. researchgate.net

Buchwald-Hartwig Amination: This reaction would allow for the introduction of a new amino group at the position of the chloro substituent by reacting the starting material with an amine in the presence of a palladium catalyst and a strong base. This would lead to the formation of a triamine derivative.

Sonogashira Coupling: To introduce an alkynyl group, the Sonogashira coupling could be employed. This would involve the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Heck Reaction: The Heck reaction would enable the formation of a new carbon-carbon bond by reacting the chloro-diamine with an alkene in the presence of a palladium catalyst and a base, resulting in a substituted styrene (B11656) derivative.

Stille Coupling: This coupling reaction would involve an organotin reagent to replace the chloro group with a variety of organic substituents.

The following interactive data table summarizes the potential palladium-catalyzed cross-coupling reactions for the transformation of the chloro substituent.

| Reaction Name | Reagents | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Base (e.g., Na₂CO₃) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Aryl-substituted diamine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Strong Base | Pd₂(dba)₃/Buchwald Ligand | N-substituted triamine |

| Sonogashira Coupling | Terminal Alkyne, Base (e.g., Et₃N) | Pd(PPh₃)₂Cl₂/CuI | Alkynyl-substituted diamine |

| Heck Reaction | Alkene, Base (e.g., Et₃N) | Pd(OAc)₂/Phosphine Ligand | Alkenyl-substituted diamine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Substituted diamine |

Cyclization Reactions for Heterocyclic Systems

The diamine functionality of this compound makes it a suitable precursor for the synthesis of various fused heterocyclic systems. The two amino groups can react with appropriate bifunctional reagents to form a new ring fused to the benzene ring.

A hypothetical reaction is presented in the table below:

| Reactant | Reagent | Conditions | Product |

| This compound | Ethyl acetoacetate | Acid or base catalysis, heat | A fused chlorodimethylaminopyrimidone derivative |

Quinazoline (B50416) derivatives are commonly synthesized from anthranilic acid derivatives or their corresponding amino-substituted precursors. The Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide, is a classic method. wikipedia.orgnih.gov A modification of this approach using this compound could involve a two-step process: acylation of the primary amino group followed by cyclization. Alternatively, a one-pot reaction with formamide (B127407) or other one-carbon synthons could potentially yield the corresponding quinazoline. researchgate.net

A proposed synthetic route is outlined in the following table:

| Reaction Type | Reagents | Conditions | Potential Product |

| Niementowski-type Synthesis | Formamide | High temperature | A chlorodimethylaminoquinazoline |

The synthesis of acridine (B1665455) derivatives often involves the condensation of a diphenylamine (B1679370) derivative with a carboxylic acid (Bernthsen acridine synthesis) or the reaction of an aniline (B41778) with an o-chlorobenzoic acid followed by cyclization (Ullmann condensation). nih.gov To synthesize an acridine derivative from this compound, one could envision a multi-step sequence. For instance, a Buchwald-Hartwig amination to form a diarylamine, followed by an intramolecular cyclization.

A hypothetical multi-step synthesis is detailed below:

| Step | Reaction Type | Reagents | Potential Intermediate/Product |

| 1 | Buchwald-Hartwig Amination | 2-chlorobenzoic acid | A substituted diphenylamine-2-carboxylic acid |

| 2 | Cyclization | Strong acid (e.g., H₂SO₄) | A substituted acridone |

| 3 | Reduction | e.g., Zn/HCl | A substituted acridine |

Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (Phillips-Ladenburg synthesis). nih.govorganic-chemistry.org this compound is a meta-phenylenediamine, and as such, it is not a direct precursor for the synthesis of benzimidazoles through this common route. For this starting material to be used in benzimidazole (B57391) synthesis, it would first need to be chemically modified to introduce a second amino group ortho to one of the existing amino groups.

The synthesis of phenazines generally involves the condensation of an o-phenylenediamine with an o-quinone or a related 1,2-dicarbonyl compound. researchgate.net Similar to the case of benzimidazoles, this compound, being a meta-diamine, is not a direct precursor for phenazine (B1670421) synthesis via this standard methodology. Chemical modification to create an ortho-diamine would be a necessary prerequisite.

Generally, the reactivity of this compound in derivatization reactions would be governed by the interplay of its substituent groups: the electron-donating dimethylamino and amino groups, and the electron-withdrawing chloro group. These groups influence the electron density of the benzene ring and direct the course of electrophilic and nucleophilic substitution reactions.

In the absence of specific mechanistic studies for this compound, a general understanding of reaction mechanisms for similarly substituted aromatic compounds can provide a hypothetical framework. For instance, in electrophilic aromatic substitution reactions, the amino and dimethylamino groups would be expected to be strongly activating and ortho-, para-directing. However, the precise regioselectivity of such reactions would be complex to predict without empirical data, due to the presence of multiple activating groups and a deactivating group on the same ring.

Similarly, for nucleophilic aromatic substitution, the chloro group could potentially be displaced by a strong nucleophile, a reaction that would be influenced by the electronic effects of the amino groups. The primary amino group also presents a site for a variety of condensation reactions to form heterocyclic structures.

While the compound is commercially available and used as a building block in chemical synthesis, the detailed kinetic and mechanistic studies that would form the basis of the "Mechanistic Investigations of Derivatization Reactions" section are not found in the surveyed literature. cymitquimica.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) analysis of 6-chloro-N1,N1-dimethylbenzene-1,3-diamine is anticipated to reveal distinct signals corresponding to the aromatic protons, the amine proton, and the methyl protons of the dimethylamino group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-donating amino and dimethylamino groups and the electron-withdrawing chloro group will cause characteristic shifts in the aromatic region.

Based on the substitution pattern, the aromatic region would likely display three signals for the three non-equivalent protons on the benzene (B151609) ring. A doublet of doublets and two doublets would be expected, with coupling constants typical for ortho and meta relationships. The primary amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The six protons of the N,N-dimethyl group are expected to appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.5 | m | 3H |

| -NH₂ | 3.5 - 5.0 | br s | 2H |

| -N(CH₃)₂ | 2.8 - 3.2 | s | 6H |

Note: Predicted data is based on typical chemical shifts for similar structures. Actual values may vary.

The Carbon-13 NMR (¹³C NMR) spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bonded to the nitrogen atoms and the chlorine atom will have characteristic chemical shifts. The carbon of the N,N-dimethyl group will appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 115 - 125 |

| Aromatic C-N(CH₃)₂ | 145 - 155 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| -N(CH₃)₂ | 40 - 50 |

Note: Predicted data is based on typical chemical shifts for similar structures. Actual values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. In the aromatic region, COSY would help in assigning the positions of the protons relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction. In the synthesis of this compound, ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction completion and can provide insights into the formation of any byproducts. Upon completion of the reaction and purification, NMR is the primary method for confirming the structure of the final product, ensuring it matches the expected compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. This allows for the determination of the elemental formula of this compound. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

The molecular formula of this compound is C₈H₁₁ClN₂. The exact mass can be calculated as follows:

Table 3: Calculation of the Exact Mass of this compound

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Total Exact Mass | 170.061076 |

An HRMS experiment would be expected to yield a molecular ion peak very close to this calculated value, confirming the elemental composition of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS would be instrumental in identifying and quantifying the compound within a complex mixture, such as a reaction crude or a formulated product.

In a hypothetical analysis, a reversed-phase LC method would likely be employed, utilizing a C18 column. The mobile phase would typically consist of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the separation of the target compound from impurities and other components.

The mass spectrometer, coupled to the LC system, would be operated in a positive ionization mode, likely using electrospray ionization (ESI), due to the presence of the basic amine functional groups. The expected data would be a mass spectrum showing the protonated molecule ([M+H]⁺). Given the molecular formula C₈H₁₁ClN₂, the monoisotopic mass is 170.0611 g/mol . Therefore, the expected m/z (mass-to-charge ratio) for the protonated molecule would be approximately 171.0689. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a peak at m/z 173.0660 corresponding to the ³⁷Cl isotope, with an abundance of approximately one-third of the ³⁵Cl peak.

Table 1: Hypothetical LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Ionization Mode | Positive Electrospray (ESI+) |

| Expected Ion | [M+H]⁺ |

| m/z for [M(³⁵Cl)+H]⁺ | ~171.07 |

| m/z for [M(³⁷Cl)+H]⁺ | ~173.07 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features.

The key functional groups are the aromatic ring, the amine groups (one primary and one tertiary), and the C-Cl bond. The N-H stretching vibrations of the primary amine (-NH₂) would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups on the tertiary amine and the aromatic ring would be observed just below and above 3000 cm⁻¹, respectively. The C=C stretching vibrations within the aromatic ring would produce characteristic peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for both the aromatic amine and the aliphatic (dimethylamino) group would be expected in the 1250-1360 cm⁻¹ range. Finally, the C-Cl stretching vibration would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Dimethyl Group | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

One would expect to observe π → π* transitions characteristic of the substituted aromatic system. The primary benzene bands (E and B bands) would be shifted to longer wavelengths. A typical UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show strong absorption bands in the 200-400 nm range.

Chromatographic Techniques for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For purity determination of this compound, a reversed-phase HPLC method would be developed.

Method development would involve optimizing several parameters to achieve good resolution between the main compound peak and any potential impurities. This would include selecting an appropriate column (e.g., a C18 or C8 column with standard dimensions like 250 mm x 4.6 mm, 5 µm particle size), optimizing the mobile phase composition (e.g., varying the ratio of acetonitrile or methanol to a buffered aqueous phase), and setting the flow rate (typically around 1 mL/min). Detection would most likely be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. A typical method would aim for a retention time that allows for good separation without being excessively long, and a peak shape that is sharp and symmetrical.

Table 3: General Parameters for a Hypothetical HPLC Method

| Parameter | Typical Setting |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particles (typically sub-2 µm) and instrumentation that can handle higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity.

A UPLC method for this compound would offer advantages in terms of throughput for quality control or screening purposes. The method development would parallel that of HPLC but with adjustments for the different system capabilities. Shorter columns (e.g., 50-100 mm) and higher flow rates would be used, leading to run times of only a few minutes. The improved resolution of UPLC would be particularly beneficial for separating closely related impurities.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This is often a challenging step and can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the arrangement of atoms in the crystal lattice. The results of an SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which would be expected between the primary amine groups of adjacent molecules. The data would also define the crystal system, space group, and unit cell dimensions.

Theoretical and Computational Investigations of 6 Chloro N1,n1 Dimethylbenzene 1,3 Diamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular modeling, providing a detailed description of electron distribution and its consequences for molecular properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used method for predicting the geometric and electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For 6-chloro-N1,N1-dimethylbenzene-1,3-diamine, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine its most stable three-dimensional structure. researchgate.netnih.govresearchgate.net This process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The key electronic properties that can be elucidated through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscispace.com The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: These are representative values based on analogous compounds.)

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Semi-Empirical Methods (e.g., AM1, PM3) for Initial Structure Optimization

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio and DFT methods. uni-muenchen.deucsb.edu These methods simplify the complex equations of quantum mechanics by incorporating some experimentally derived parameters. wikipedia.orgdtic.mil While they are generally less accurate, they are particularly useful for obtaining a reasonable initial guess of the molecular geometry for larger molecules or for a preliminary exploration of the potential energy surface. scispace.com For this compound, an initial geometry optimization using AM1 or PM3 could be performed rapidly before refining the structure with more accurate DFT or ab initio methods.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective in calculating NMR chemical shifts for protons (¹H) and carbon-13 (¹³C). nih.gov By comparing the calculated shifts with experimental data for related structures, it is possible to validate the computed geometry and gain a deeper understanding of the electronic environment of the nuclei. nih.govresearchgate.net For this compound, such calculations would predict the chemical shifts for the aromatic protons and carbons, as well as for the methyl groups of the dimethylamino substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (GIAO-DFT) (Note: These are representative values based on analogous compounds and are relative to a standard reference.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-NH₂) | 148.5 |

| C2 | 105.0 |

| C3 (C-N(CH₃)₂) | 152.0 |

| C4 | 108.0 |

| C5 | 130.0 |

| C6 (C-Cl) | 118.0 |

| N-CH₃ | 40.5 |

Molecular Modeling and Docking Studies (Primarily for Derivatives)

While the focus remains on the parent compound, molecular modeling techniques can be extended to its derivatives to explore their potential interactions with biological macromolecules.

Conformational Analysis and Energy Landscapes

The presence of the N,N-dimethylamino group introduces conformational flexibility in this compound and its derivatives. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and the energy barriers between them. The orientation of the dimethylamino group relative to the benzene (B151609) ring is of particular interest. In substituted anilines, this group may be planar or pyramidal, and its rotation can be sterically hindered by adjacent substituents. nih.gov

For derivatives of this compound, computational methods can be used to map out the potential energy landscape by systematically rotating the key rotatable bonds. This analysis helps in understanding the preferred shapes of these molecules, which is crucial for predicting their interaction with other molecules, such as in drug-receptor binding. Molecular docking simulations, for example, could then be employed to predict the binding modes and affinities of these derivatives to a protein target. acs.orgnih.govresearchgate.net

Ligand-Target Interaction Prediction and Binding Mode Analysis

The prediction of interactions between small molecules, such as this compound, and biological targets is a cornerstone of computational drug discovery and toxicology. Methodologies for this purpose are broadly categorized as ligand-based and structure-based approaches. nih.gov Ligand-based methods leverage the principle of molecular similarity, where the known activity of molecules similar to the compound of interest is used to infer its potential targets. nih.gov Conversely, structure-based methods, such as molecular docking, require the three-dimensional structure of the target protein to predict the binding conformation and affinity of the ligand.

Binding mode analysis further refines these predictions by simulating the precise orientation of the ligand within the active site of a target protein. Molecular dynamics (MD) simulations can assess the stability of the predicted binding pose over time, providing insights into the dynamic behavior of the ligand-target complex. openrepository.com These simulations are crucial for understanding the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the binding affinity and selectivity of the compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies (Primarily for Derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org For derivatives of this compound, QSAR models can be developed to predict their activity, such as toxicity or inhibitory potency, against a specific biological target. nih.govresearchgate.net

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. The structures of these molecules are then used to calculate a variety of molecular descriptors. Statistical methods are subsequently employed to build a model that relates these descriptors to the observed activity.

Commonly used statistical techniques include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). openrepository.comiau.ir MLR provides a simple and interpretable linear equation, while ANN can capture complex non-linear relationships between molecular descriptors and activity. scirp.orgopenrepository.com The robustness and predictive power of the developed model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. scirp.orgopenrepository.com

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

| n | 45 | Number of compounds in the training set |

| R² | 0.89 | Coefficient of determination, indicating the goodness of fit |

| Q² | 0.65 | Cross-validated R², indicating the predictive ability of the model |

| s | 0.42 | Standard deviation of the regression |

| F | 150.7 | Fischer statistic, indicating the statistical significance of the model |

The core of any QSAR model lies in the selection of molecular descriptors that effectively capture the structural features responsible for the biological activity. These descriptors can be classified into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govresearchgate.net For aniline (B41778) derivatives, electron-withdrawing or electron-donating substituents can significantly alter the electronic environment and, consequently, the biological activity. nih.govresearchgate.net

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor used to quantify the hydrophobicity of a molecule, which influences its ability to cross cell membranes. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. nih.gov

Quantum Topological Descriptors: Derived from the analysis of the electron density, these descriptors can provide insights into the strength and nature of chemical bonds. researchgate.net

Table 2: Examples of Molecular Descriptors and Their Potential Influence on Activity

| Descriptor Class | Descriptor Example | Potential Influence on Biological Activity |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons |

| Hydrophobic | LogP | Influences membrane permeability and transport to the target site |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule or a substituent |

| Topological | Wiener Index | Relates to the branching of the molecular structure |

Multiple Linear Regression (MLR) is a widely used statistical method in QSAR for its simplicity and ease of interpretation. youtube.com The goal of MLR is to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). openrepository.com

An MLR equation takes the general form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the data.

D₁, D₂, ..., Dₙ are the selected molecular descriptors.

The process involves selecting the most relevant descriptors that contribute significantly to the model's predictive power, often through stepwise selection procedures. openrepository.com The quality of the MLR model is evaluated using statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the standard error of the estimate. scirp.org A statistically robust MLR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of compounds with desired properties.

Computational Mechanistic Studies of Reactions Involving the Compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving aromatic amines like this compound. ijrpr.com Techniques such as Density Functional Theory (DFT) can be used to model reaction pathways, identify transition states and intermediates, and calculate activation energies. researchgate.net This allows for a detailed understanding of the factors that control reaction rates and selectivity.

For this compound, computational studies could elucidate the mechanisms of various reactions, including:

Electrophilic Aromatic Substitution (EAS): The amino groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. numberanalytics.com Computational models can predict the relative reactivity of the different positions on the aromatic ring and explain the directing effects of both the amino and chloro substituents.

Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing chloro group can make the compound susceptible to SₙAr reactions, where the chlorine is displaced by a nucleophile. numberanalytics.com Kinetic and mechanistic studies, aided by computation, can rationalize the reaction pathways and the influence of different bases or catalysts. rsc.org

Oxidation Reactions: Aromatic amines can undergo oxidation at the nitrogen atoms or the aromatic ring. Computational studies can help to understand the mechanism of these processes, which are relevant to both synthetic transformations and metabolic pathways. researchgate.net

By simulating the potential energy surface of a reaction, computational mechanistic studies can provide insights that are often difficult to obtain through experimental means alone, guiding the optimization of reaction conditions and the development of new synthetic methodologies. ijrpr.comresearchgate.net

Strategic Applications in Complex Organic Synthesis and Chemical Biology

Utilization as a Privileged Structure Precursor in Drug Discovery

In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets. While 6-chloro-N1,N1-dimethylbenzene-1,3-diamine itself is not extensively documented as a privileged structure, its core moiety, the phenylenediamine scaffold, is a component of numerous biologically active compounds. The strategic placement of a chlorine atom and a dimethylamino group on this scaffold can influence the pharmacokinetic and pharmacodynamic properties of resulting molecules.

The chloro group can enhance membrane permeability and metabolic stability, while the dimethylamino group can serve as a key interaction point with biological targets or be modified to tune solubility and basicity. This functionalization makes this compound a valuable starting material for the synthesis of libraries of compounds aimed at discovering new drug candidates. Its utility as a precursor allows for the generation of diverse molecular architectures that can be screened against a wide range of biological targets.

Rational Design Strategies for Bioactive Molecules Incorporating the Benzene-1,3-diamine Moiety

Rational drug design involves the targeted design and synthesis of new drug molecules based on a known biological target. nih.gov The structural and electronic properties of this compound make it an attractive scaffold for such endeavors. The presence of two amine groups at the 1 and 3 positions allows for the regioselective introduction of various substituents, enabling the precise spatial arrangement of pharmacophoric features.

For instance, one amine group can be used as an anchor to bind to a specific pocket of a receptor, while the other can be functionalized to introduce moieties that enhance potency, selectivity, or pharmacokinetic properties. The chlorine atom can be strategically employed to modulate the electronics of the aromatic ring and to occupy hydrophobic pockets within a target protein. Computational modeling and structure-based design approaches can be used to predict how derivatives of this compound might interact with a target, guiding the synthesis of molecules with improved biological activity.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. The 6-chloro-benzene-1,3-diamine scaffold provides a versatile platform for systematic SAR exploration. By synthesizing a series of analogs with modifications at different positions of the molecule, researchers can elucidate the key structural features required for biological activity.

A notable example of SAR studies on a related scaffold involves 6-chloro-1-phenylbenzazepines, which are derivatives of the benzene-diamine moiety. In these studies, the presence of the 6-chloro group was found to enhance affinity for the dopamine (B1211576) D1 receptor. Further modifications at other positions of the benzazepine ring system led to the identification of a potent and selective D1 receptor antagonist. This highlights how the chloro-substituted benzene-diamine core can be systematically modified to fine-tune biological activity.

| Compound/Scaffold | Key Structural Features | Biological Target | Impact of 6-Chloro Group |

| 6-chloro-1-phenylbenzazepines | Benzazepine ring fused to a chloro-substituted benzene (B151609) ring | Dopamine D1 Receptor | Enhances receptor affinity |

This table illustrates the impact of the 6-chloro group in a related series of compounds, demonstrating the utility of this substitution in modulating biological activity.

Integration in High-Throughput Synthesis and Screening Libraries

High-throughput synthesis (HTS) allows for the rapid generation of large libraries of compounds for biological screening. The reactivity of the two amine groups in this compound makes it a suitable building block for combinatorial chemistry and HTS. The differential reactivity of the primary and tertiary amine groups can be exploited to selectively introduce a variety of substituents in a stepwise manner.

This allows for the creation of diverse compound libraries with a common core structure derived from this compound. These libraries can then be screened against a panel of biological targets to identify novel hits. The straightforward functionalization of this scaffold facilitates the rapid synthesis of analogs for follow-up studies and lead optimization.

Role in Advanced Materials Chemistry (e.g., Polymer Precursors, Covalent Organic Frameworks Linkers)

Beyond its applications in drug discovery, this compound serves as a valuable monomer for the synthesis of advanced materials. cymitquimica.com The presence of two reactive amine groups allows it to be incorporated into polymeric structures, such as polyamides and polyimides, which are known for their high thermal stability and mechanical strength. The chlorine substituent can enhance the flame retardancy and modify the solubility and processing characteristics of the resulting polymers.

In the field of porous materials, diamine linkers are crucial for the construction of covalent organic frameworks (COFs). tcichemicals.com COFs are a class of crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. While the direct use of this compound as a COF linker is not extensively reported, the use of substituted phenylenediamines is a common strategy to tune the properties of these materials. The incorporation of a chloro- and dimethylamino-substituted linker could lead to COFs with modified pore environments, enhanced stability, and tailored functionalities for specific applications.

| Material Class | Potential Role of this compound | Potential Properties Conferred |

| High-Performance Polymers (e.g., Polyamides) | Diamine monomer | Enhanced thermal stability, flame retardancy, modified solubility |

| Covalent Organic Frameworks (COFs) | Diamine linker | Modified pore size and functionality, enhanced chemical stability |

This table summarizes the potential applications of this compound in the synthesis of advanced materials.

Future Research Trajectories and Methodological Innovations in 6 Chloro N1,n1 Dimethylbenzene 1,3 Diamine Chemistry

Exploration of Unconventional Reaction Pathways and Conditions

Future research will likely focus on moving beyond traditional thermal reactions to unlock new reactivity patterns for 6-chloro-N1,N1-dimethylbenzene-1,3-diamine.

Photocatalysis: Visible-light photocatalysis offers a powerful tool for forging new bonds under mild conditions. Future studies could explore the use of photoredox catalysts to activate the C-Cl bond for cross-coupling reactions or to facilitate novel C-H functionalization at positions activated by the diamine substituents. This could lead to the synthesis of complex poly-functionalized aromatic compounds that are difficult to access through conventional means.

Sonochemistry: The application of ultrasound in chemical reactions, known as sonochemistry, can significantly enhance reaction rates and yields, particularly in heterogeneous systems. organic-chemistry.org Research into the sonochemical derivatization of this compound could lead to faster and more efficient syntheses of its derivatives. nih.govnih.gov The acoustic cavitation generated by ultrasound can promote mass transfer and generate highly reactive intermediates, potentially enabling reactions that are sluggish under silent conditions. acs.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool for accelerating organic reactions. jocpr.comnih.govbeilstein-journals.orgresearchgate.netmdpi.com Future investigations will likely focus on developing rapid, solvent-free, or aqueous microwave-assisted protocols for the synthesis of heterocycles derived from this compound. mdpi.com This approach can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.

Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., ball milling), is a rapidly growing field of green chemistry. nih.gov Exploring the mechanochemical reactivity of this compound with various reagents could lead to the development of solvent-free, environmentally friendly synthetic methods for its derivatives.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and precise control over reaction parameters. thieme.de Future research will likely involve the development of multi-step flow processes for the synthesis of complex molecules starting from this compound, potentially integrating in-line purification and analysis.

Development of Novel Derivatization Strategies for Enhanced Functionality

The inherent functionality of this compound provides a rich platform for the development of novel derivatives with enhanced properties.

Synthesis of Bioactive Heterocycles: The diamine and chloro functionalities of the title compound make it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. cymitquimica.com Future research will likely target the synthesis of novel benzimidazoles, quinoxalines, and other fused heterocyclic systems with potential applications in medicinal chemistry. researchgate.net

Development of Advanced Materials: The aromatic diamine core of this compound is a key structural motif in many advanced materials. Future work could focus on incorporating this unit into novel polymers for applications in electronics, or as a building block for the synthesis of organic light-emitting diode (OLED) materials and fluorescent dyes.

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new reactions and molecules.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Future computational studies will likely focus on modeling reaction mechanisms, predicting the regioselectivity of derivatization reactions, and designing new catalysts for its transformation.

In Silico Design of Functional Molecules: By combining computational screening with synthetic chemistry, it is possible to accelerate the discovery of new molecules with desired properties. Future research will likely leverage computational tools to design novel derivatives of this compound with optimized electronic, optical, or biological activities.

Emerging Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies.

Catalyst-Free Reactions: The development of catalyst-free reactions is a key goal of green chemistry. Future research may explore the potential for catalyst-free C-N bond formation or other transformations of this compound under unconventional conditions, such as high-frequency ultrasound. rsc.org

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a crucial aspect of sustainable synthesis. Future work will likely focus on developing synthetic routes to and from this compound that utilize water, supercritical fluids, or bio-based solvents.

Integration with Artificial Intelligence and Machine Learning for Chemical Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by enabling the prediction of reaction outcomes, the discovery of new reactions, and the optimization of synthetic routes.

Predictive Modeling of Reactivity: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. In the future, such models could be applied to predict the reactivity of this compound with a wide range of reagents and under various conditions, thereby accelerating the discovery of new derivatization strategies.

Automated Synthesis and Optimization: The integration of AI and robotics is leading to the development of automated synthesis platforms that can perform, analyze, and optimize chemical reactions with minimal human intervention. Such systems could be employed to explore the vast chemical space of this compound derivatives, leading to the rapid discovery of new molecules with valuable properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N1,N1-dimethylbenzene-1,3-diamine, and how can purity be optimized?

- Methodology : Start with N1,N1-dimethylbenzene-1,3-diamine and perform electrophilic chlorination using reagents like Cl₂/FeCl₃ or N-chlorosuccinimide. For higher regioselectivity, employ directing groups or microwave-assisted synthesis. Purification via silica gel chromatography (ethyl acetate/hexane gradient) achieves >95% purity. Continuous flow reactors can enhance scalability and reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology : Use:

- ¹H/¹³C NMR : N-methyl groups (δ 2.8–3.1 ppm), aromatic protons (δ 6.5–7.2 ppm).

- FT-IR : N-H stretch (~3300 cm⁻¹), C-Cl vibration (~750 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 170.0606 (C₈H₁₁ClN₂).

Cross-validate with elemental analysis (C, H, N within ±0.3%) .

Q. What are the critical considerations for maintaining compound stability during storage and handling?

- Methodology : Store under nitrogen at –20°C in amber vials. For aqueous studies, maintain pH 6–8 with phosphate buffers. Monitor degradation via weekly HPLC (C18 column, 60:40 MeCN/H₂O mobile phase) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s potential in supramolecular host-guest systems?

- Methodology :

Perform isothermal titration calorimetry (ITC) to quantify binding constants with aromatic guests (e.g., nitroaromatics).

Synthesize derivatives with varied chloro-substituent positions and analyze coordination modes via X-ray crystallography .

Compare experimental data with DFT calculations (B3LYP/6-31G* level) to model electronic interactions .

Q. What methodological approaches are recommended when encountering contradictory data in catalytic applications of this diamine?

- Methodology :

Replicate experiments under inert conditions (argon atmosphere) to exclude oxygen/moisture interference.

Cross-validate catalytic performance using alternative substrates (e.g., nitroarenes vs. ketones).

Use in situ Raman spectroscopy to detect transient intermediates.

Apply statistical outlier tests (e.g., Grubbs’ test) to identify anomalous results .

Q. How can researchers elucidate the electronic effects of the chloro substituent on this diamine’s reactivity in palladium-catalyzed couplings?

- Methodology :

Conduct Hammett studies with para-substituted aryl halides to correlate reaction rates (kobs) with σpara values.

Perform cyclic voltammetry (scan rate: 100 mV/s in DMF) to determine oxidation potentials.

Use natural bond orbital (NBO) analysis to quantify charge distribution changes upon substitution .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.